![molecular formula C8H10ClNO B1644657 4-Chloro-2-[(methylamino)methyl]phenol CAS No. 38926-77-1](/img/structure/B1644657.png)
4-Chloro-2-[(methylamino)methyl]phenol
Overview
Description
4-Chloro-2-[(methylamino)methyl]phenol is an organic compound with the molecular formula C8H10ClNO. It is characterized by a phenol group substituted with a chlorine atom at the 4-position and a methylamino group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(methylamino)methyl]phenol typically involves the reaction of 4-chlorophenol with formaldehyde and methylamine. The reaction proceeds under acidic or basic conditions to facilitate the formation of the methylamino group at the ortho position relative to the hydroxyl group. The reaction can be summarized as follows:
Starting Materials: 4-chlorophenol, formaldehyde, methylamine.
Reaction Conditions: Acidic or basic medium, typically at elevated temperatures.
Procedure: The 4-chlorophenol is first reacted with formaldehyde to form an intermediate, which then reacts with methylamine to yield the final product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(methylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols
Scientific Research Applications
Chemistry
In the field of chemistry, 4-Chloro-2-[(methylamino)methyl]phenol serves as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to undergo several types of reactions, including oxidation, reduction, and substitution:
Reaction Type | Common Reagents | Major Products |
---|---|---|
Oxidation | KMnO4, CrO3 | Quinones |
Reduction | H2 (catalyst) | Amines |
Substitution | NaOCH3, NaOEt | Substituted phenols |
Biology
Research has indicated that this compound possesses potential biological activities . Studies have focused on its antimicrobial and antifungal properties , suggesting it may inhibit the growth of certain pathogens. The mechanism of action involves interactions with biological molecules, impacting enzyme functions and metabolic pathways.
Medicine
In medicinal chemistry, this compound is being investigated for its therapeutic effects . Preliminary studies suggest it may have applications in treating specific diseases, although further research is necessary to fully elucidate its efficacy and safety profiles.
Industry
The compound is also utilized in the production of dyes , pigments, and other industrial chemicals. Its chemical properties make it suitable for various applications, including as a precursor in the synthesis of herbicides.
Case Studies
-
Antimicrobial Activity Study
- A study evaluated the antimicrobial effects of this compound against common bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a disinfectant or preservative in pharmaceutical formulations.
-
Synthesis of Pharmaceutical Compounds
- Researchers demonstrated the use of this compound as an intermediate in synthesizing novel pharmaceuticals. The resulting compounds exhibited promising biological activity, warranting further exploration into their therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(methylamino)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chlorine and methylamino groups can participate in various chemical interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-Chloro-2-[(methylamino)methyl]phenol can be compared with other similar compounds, such as:
4-Chloro-2-aminophenol: Lacks the methyl group, which can affect its reactivity and biological activity.
2-Methyl-4-chlorophenol: Lacks the amino group, which can influence its chemical properties and applications.
4-Chloro-2-methylphenol: Similar structure but different substitution pattern, leading to different chemical and biological properties
Biological Activity
4-Chloro-2-[(methylamino)methyl]phenol, also known as PCOC (para-chloro-ortho-cresol), is a chemical compound with significant biological activity. It has been studied for its toxicological properties and potential applications in various fields, including agriculture and pharmaceuticals. This article reviews the biological activity of PCOC, focusing on its antibacterial, antifungal, and toxicological profiles, supported by case studies and research findings.
- Chemical Formula : C₈H₁₀ClNO
- CAS Number : 1570-64-5
- Molecular Weight : 171.63 g/mol
Antimicrobial Activity
PCOC exhibits notable antimicrobial properties, particularly against various bacterial and fungal strains. Research indicates that it has effective inhibitory action against Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 - 1.0 mg/mL |
Escherichia coli | 1.0 - 2.0 mg/mL |
Candida albicans | 0.25 - 0.5 mg/mL |
Studies have shown that PCOC's antibacterial activity is enhanced by substituents on the phenolic ring, which can modulate its interaction with microbial membranes .
Case Studies
- Antibacterial Efficacy : In a study examining the antibacterial effects of various phenolic compounds, PCOC demonstrated a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a disinfectant or preservative in clinical settings .
- Fungal Inhibition : Another investigation highlighted PCOC's antifungal properties against Candida albicans, where it showed MIC values comparable to those of standard antifungal agents, indicating its potential utility in treating fungal infections .
Acute Toxicity
PCOC is classified as corrosive and toxic upon inhalation. Acute toxicity studies have indicated that it presents moderate toxicity through various exposure routes but is particularly hazardous when inhaled. The lethal dose (LD50) for oral administration in rodents was found to be approximately 200 mg/kg .
Reproductive and Developmental Toxicity
According to OECD guidelines, PCOC did not exhibit reproductive toxicity in animal models. The no-observed-adverse-effect level (NOAEL) for repeat-dose toxicity was established at 200 mg/kg/day, indicating a significant safety margin for occupational exposure .
Environmental Impact
PCOC is considered very toxic to aquatic organisms but is also classified as readily biodegradable with low bioaccumulation potential. Its environmental distribution suggests that it poses a low risk under typical conditions of use in agricultural applications .
Properties
IUPAC Name |
4-chloro-2-(methylaminomethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-10-5-6-4-7(9)2-3-8(6)11/h2-4,10-11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YABHGYPDBKOQOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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